PROTAC Degradation Efficiency: PEG3 vs. PEG2/PEG4
In a systematic study of ERα-targeting PROTACs, the PEG3 linker (as used in LCL-ER(dec)) demonstrated the highest degradation activity for the target protein compared to direct analogs containing PEG2 and PEG4 linkers [1]. This provides direct evidence that the three-unit PEG architecture is optimal in this context, validating the procurement of BnO-PEG3-CH2CH2Br for degrader design over shorter or longer chain alternatives.
| Evidence Dimension | ERα degradation activity in cells |
|---|---|
| Target Compound Data | LCL-ER(dec) with PEG3 linker showed the highest degradation activity among the series. |
| Comparator Or Baseline | LCL-ER(dec)-P2 (PEG2 linker) and LCL-ER(dec)-P4 (PEG4 linker) showed lower degradation activity. |
| Quantified Difference | The PEG3 linker variant was explicitly reported as the most active, while all variants maintained comparable ERα binding affinity (IC50 = 30–50 nM). This disconnect between binding and function highlights the linker's dominant role. |
| Conditions | Cellular ERα degradation assay; ERα binding affinity assay (IC50). |
Why This Matters
This data proves that linker length is not a trivial choice; the PEG3 spacer uniquely optimizes the geometry for target ubiquitination, directly impacting the functional potency of the final degrader and making BnO-PEG3-CH2CH2Br the evidence-based starting point.
- [1] MEDCHEM NEWS Vol.33 No.2 (2023). Optimization of linker length in LCL-ER(dec) PROTACs comparing PEG2, PEG3, and PEG4 variants for ERα degradation activity. View Source
